molecular formula C17H14N2 B8762577 Isoellipticine CAS No. 13799-49-0

Isoellipticine

Katalognummer: B8762577
CAS-Nummer: 13799-49-0
Molekulargewicht: 246.31 g/mol
InChI-Schlüssel: JSYJDIUYIWEOMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoellipticine is an alkaloid compound and a structural isomer of ellipticine, distinguished by the distinct position of the nitrogen atom in its pyridocarbazole scaffold . It is a potent and selective inhibitor of myosin light chain kinase family member 4 (MYLK4), demonstrating an IC50 value of 6.1 nM in enzymatic assays . This potent inhibitory activity underpins its research value in oncology, particularly in the study of acute myeloid leukemia (AML). In cellular assays, this compound has shown marked activity against AML cell lines, including MV-4-11 and MOLM-13, although it may be less potent than its isomer ellipticine in some cellular contexts . The compound is recognized for its multimodal mechanism of action, which includes the ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and cell cycle arrest . Similar to other derivatives in its class, 7-hydroxythis compound has been reported to prevent cells from progressing from the G2 phase into mitosis and to induce reactive oxygen species, thereby activating the DNA damage response pathway . Its favorable biological profile, combined with research indicating that the solubility of its salt forms is not a limiting factor for activity, makes this compound a promising candidate for further mechanistic studies and structure-activity relationship (SAR) investigations in anti-cancer drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

13799-49-0

Molekularformel

C17H14N2

Molekulargewicht

246.31 g/mol

IUPAC-Name

5,11-dimethyl-10H-pyrido[3,4-b]carbazole

InChI

InChI=1S/C17H14N2/c1-10-12-7-8-18-9-14(12)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3

InChI-Schlüssel

JSYJDIUYIWEOMO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CN=CC2=C(C3=C1C4=CC=CC=C4N3)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ellipticine vs. Isoellipticine

This compound Derivatives vs. Parent Compound

Derivatization at positions 7, 10, or 2 significantly modulates bioactivity:

  • 7-Formyl-10-Methylthis compound: Induces ROS-mediated apoptosis in AML cells, reducing tumor burden in xenograft models .
  • 10-Methylthis compound (31) : Retains antifungal activity (comparable to ellipticine) with reduced toxicity (22% viability loss vs. 40% for ellipticine derivatives) .
  • C14/C18 Alkyl Salts : C14 chains enhance cytotoxicity (3% viability) but reduce pathogen inhibition, whereas C18 chains reverse this trend .

Mechanistic Insights from Molecular Studies

  • MYLK4 Binding : Both ellipticine and this compound form hydrogen bonds with hinge-loop residue V183 and hydrophobic interactions with L112, V120, and I244. This compound’s shifted nitrogen orientation enhances interactions with G113 and M180, explaining its superior MYLK4 IC50 .
  • Topoisomerase II Inhibition : Unlike ellipticine, this compound derivatives (e.g., 7-hydroxythis compound) show selective inhibition of topoisomerase IIα, correlating with G2/M cell cycle arrest .

Vorbereitungsmethoden

Four-Step Synthesis from Isoquinolin-5-ol

The most expedient route to this compound involves a four-step sequence starting from isoquinolin-5-ol (5 ). This method, reported by Naciuk et al., leverages [bis(trifluoroacetoxy)iodo]benzene (PIFA) and aniline to achieve regioselective substitution at the C7 position of isoquinolin-5,8-dione. The synthetic pathway proceeds as follows:

  • Oxidative Coupling : Treatment of 5 with PIFA in ethanol/THF generates an intermediate dione, which undergoes nucleophilic attack by aniline to yield compound 6 .

  • Pd-Catalyzed Cyclization : A palladium-catalyzed intramolecular coupling forms the B-ring of this compound quinone (4 ).

  • Reductive Alkylation : Sequential treatment with methyl lithium and sodium borohydride reduces the carbonyl groups, furnishing this compound (2 ) in 19% overall yield.

This route addresses historical challenges in regioselectivity, as earlier methods struggled with competing substitutions at C6 and C7 positions.

Palladium-Catalyzed Coupling Approaches

Oxidative Cyclization via Double C–H Activation

A five-step synthesis employing palladium catalysis was developed to construct the pyridocarbazole core. Key steps include:

  • Quinone Formation : Oxidation of a substituted isoquinoline with ceric ammonium nitrate (CAN) yields a quinone intermediate.

  • Double C–H Activation : Palladium acetate facilitates intramolecular oxidative cyclization, forming the B-ring through dual C–H bond functionalization.

  • Final Reduction : Sodium borohydride reduces the quinone to the corresponding dihydroxy compound, yielding this compound in 21–23% overall yield.

Direct C–H Arylation Strategy

An alternative palladium-mediated approach utilizes trichloroisocyanuric acid (TCCA) as an oxidant. This method bypasses the quinone intermediate, enabling direct arylation of the isoquinoline framework. The streamlined process reduces side reactions, achieving comparable yields to oxidative cyclization methods.

Radical-Mediated Synthesis via K₂S₂O₈

Regioselective ortho-Amination

A breakthrough in this compound synthesis involves potassium persulfate (K₂S₂O₈)-mediated radical reactions. This method addresses the persistent issue of C6 vs. C7 selectivity:

  • Radical Generation : Photochemical or thermal cleavage of K₂S₂O₈ produces sulfate radicals, which abstract hydrogen from isoquinolin-5-ol (5 ), forming a carbon-centered radical.

  • Aniline Incorporation : Two successive aniline molecules add to the radical intermediate, culminating in p-iminoquinone (8 ) via a proposed radical chain mechanism.

  • Acid Hydrolysis and Cyclization : Glacial acetic acid hydrolyzes 8 to ellipticine quinone (3 ), which undergoes palladium-catalyzed cyclization and reductive alkylation to yield this compound.

Table 1: Optimization of K₂S₂O₈-Mediated Reaction Conditions

EntryAniline (equiv.)K₂S₂O₈ (equiv.)ConditionsTimeYield (%)
113Dark, rt24 h0
2103Reflux1 h10.2
3106Reflux1 h19.2

Data adapted from.

Comparative Analysis of Methodologies

Yield and Step Efficiency

  • Four-Step Route : 19% overall yield, favorable for scalability but limited by PIFA availability.

  • Palladium Methods : 21–23% yield, superior regiocontrol but requires costly catalysts.

  • Radical Approach : 19.2% yield per critical step, offers modularity for derivative synthesis.

Mechanistic Considerations

Traditional routes rely on electrophilic aromatic substitution, whereas radical and palladium methods exploit modern C–H functionalization paradigms. The K₂S₂O₈-mediated pathway is particularly notable for its tolerance of electron-deficient aromatics.

Recent Advances and Derivative Syntheses

7-Substituted Isoellipticines

Modification at the C7 position has been achieved via Friedel-Crafts alkylation of indole intermediates. For example, 7-hydroxythis compound derivatives exhibit enhanced AML activity (IC₅₀ = 1.19 μM in MV-4-11 cells).

Green Chemistry Innovations

Recent efforts focus on replacing toxic reagents (e.g., lead tetraacetate) with electrochemical methods. A notable example employs TEMPO-mediated anodic oxidation for quinone formation, reducing waste generation .

Q & A

Q. How can multi-omics integration clarify this compound’s off-target effects in complex biological systems?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) data using pathway enrichment tools (DAVID, GeneMANIA). Apply machine learning (random forests) to identify co-regulated networks. Confirm findings with CRISPR interference .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.